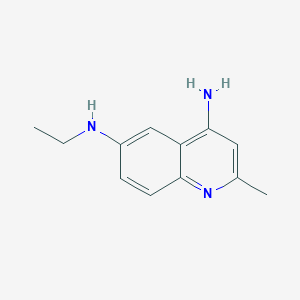

4-Amino-6-ethylaminoquinaldine

Description

Structure

3D Structure

Properties

CAS No. |

858451-60-2 |

|---|---|

Molecular Formula |

C12H15N3 |

Molecular Weight |

201.27 g/mol |

IUPAC Name |

6-N-ethyl-2-methylquinoline-4,6-diamine |

InChI |

InChI=1S/C12H15N3/c1-3-14-9-4-5-12-10(7-9)11(13)6-8(2)15-12/h4-7,14H,3H2,1-2H3,(H2,13,15) |

InChI Key |

FZKWEVUGZMVLEV-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC2=C(C=C(N=C2C=C1)C)N |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization of 4 Amino 6 Ethylaminoquinaldine

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). scispace.comtsijournals.com These enhancements are primarily achieved by using columns packed with smaller sub-2 µm particles, which necessitates instrumentation capable of handling much higher backpressures, often up to 15,000 psi. scispace.comtsijournals.com For a compound like 4-Amino-6-ethylaminoquinaldine, which belongs to the class of aromatic amines and quinoline (B57606) derivatives, UPLC is an ideal analytical tool.

The analysis of aromatic amines and related compounds often benefits from the high resolving power of UPLC, which can separate structurally similar isomers and impurities. researchgate.net The increased speed of UPLC allows for higher sample throughput, which is crucial in research and quality control environments. scispace.com The inherent sensitivity of UPLC, often coupled with mass spectrometry (UPLC-MS/MS), allows for the detection and quantification of analytes at very low concentrations. nih.govnih.gov

The separation of 4-Amino-6-ethylaminoquinaldine would typically be performed using a reversed-phase UPLC column. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). This gradient elution allows for the effective separation of the target analyte from potential impurities or byproducts from its synthesis. Detection can be achieved using a Photodiode Array (PDA) detector, which provides spectral information, or more selectively and sensitively with a mass spectrometer. nih.gov

Table 1: Illustrative UPLC-MS/MS Parameters for 4-Amino-6-ethylaminoquinaldine Analysis

| Parameter | Value/Description | Source |

| Instrumentation | Acquity UPLC System coupled to a tandem mass spectrometer | nih.govarkat-usa.org |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | researchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.govnih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | nih.govnih.gov |

| Gradient Elution | 5% B to 95% B over 5 minutes | researchgate.net |

| Flow Rate | 0.4 mL/min | researchgate.net |

| Column Temperature | 40 °C | researchgate.net |

| Injection Volume | 2 µL | researchgate.net |

| Detection | ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode | nih.govnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

This table is illustrative and based on typical conditions for similar analytes; specific parameters would require method development.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. ccsknowledge.com However, the direct analysis of primary aromatic amines like 4-Amino-6-ethylaminoquinaldine by GC can be challenging. Their polar nature, due to the primary and secondary amino groups, can lead to poor peak shape, tailing, and irreversible adsorption onto the GC column and liner, resulting in low sensitivity and poor reproducibility. researchgate.net

To overcome these issues, chemical derivatization is typically required prior to GC analysis. mdpi.com This process converts the polar amino groups into less polar, more volatile, and more thermally stable derivatives, significantly improving their chromatographic behavior. researchgate.net Common derivatization approaches include acylation or silylation. researchgate.net

Once derivatized, the compound can be effectively separated on a capillary GC column, often one with a mid-polarity stationary phase like a 5% phenyl-methylpolysiloxane. nih.gov Detection is most commonly performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification based on the mass spectrum and fragmentation patterns of the derivative. nih.govoup.comchrom-china.com GC-MS provides high selectivity and sensitivity, making it suitable for trace analysis in complex matrices. coresta.org

Table 2: Representative GC-MS Parameters for Derivatized 4-Amino-6-ethylaminoquinaldine

| Parameter | Value/Description | Source |

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) | nih.govchrom-china.com |

| Derivatization | Acylation with Pentafluoropropionic Anhydride (B1165640) (PFPA) | mdpi.com |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar | nih.gov |

| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0 mL/min | nih.govoup.com |

| Injector Temperature | 280 °C | mdpi.com |

| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) | nih.gov |

| Transfer Line Temp | 290 °C | mdpi.com |

| Ion Source Temp | 230 °C | nih.gov |

| Ionization Mode | Electron Impact (EI) at 70 eV | |

| Detection | Mass Spectrometer in Scan or Selected Ion Monitoring (SIM) mode | nih.gov |

This table is illustrative. The derivatization step is essential, and GC conditions must be optimized for the specific derivative formed.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of compounds. amrita.edulibretexts.org It is widely employed to monitor the progress of chemical reactions, identify compounds in a mixture by comparison with standards, and determine the purity of a substance. rsc.orgmdpi.comevitachem.com For the synthesis of 4-Amino-6-ethylaminoquinaldine and other quinoline derivatives, TLC is an indispensable tool. arkat-usa.orgijpsr.comjptcp.com

In a typical TLC analysis, the stationary phase is a thin layer of an adsorbent, such as silica (B1680970) gel, coated onto a plate of glass or aluminum. amrita.edu A small spot of the sample solution is applied to the plate, which is then placed in a developing chamber containing a shallow pool of a suitable solvent or solvent mixture (the mobile phase). scribd.com As the mobile phase ascends the plate by capillary action, the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. amrita.edu

The polarity of the compound plays a crucial role; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retardation factor (Rf) value. iitg.ac.in Since 4-Amino-6-ethylaminoquinaldine is a relatively polar molecule, a mobile phase of moderate to high polarity, such as a mixture of ethyl acetate and methanol or dichloromethane (B109758) and methanol, would likely be required for effective separation. mdpi.com Visualization of the spots is achieved under UV light (as quinoline derivatives are often UV-active) or by staining with a suitable reagent like iodine vapor. mdpi.comijpsr.com

Table 3: Typical TLC System for Analysis of 4-Amino-6-ethylaminoquinaldine

| Parameter | Value/Description | Source |

| Stationary Phase | Silica gel 60 F₂₅₄ plates | mdpi.com |

| Mobile Phase | Dichloromethane : Methanol (9:1, v/v) | mdpi.com |

| Application | Sample dissolved in methanol or dichloromethane, spotted with a capillary | scribd.com |

| Development | Ascending development in a saturated chamber | amrita.edu |

| Visualization | UV lamp at 254 nm and/or 365 nm; Iodine chamber | mdpi.comijpsr.com |

| Analysis | Calculation of Rf value (Distance traveled by spot / Distance traveled by solvent front) | iitg.ac.in |

This table is illustrative. The optimal mobile phase composition would need to be determined experimentally to achieve good separation (Rf values typically between 0.2 and 0.8).

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product (a derivative) with properties that are better suited for a specific analytical technique. researchgate.net For compounds like 4-Amino-6-ethylaminoquinaldine, which possess primary and secondary amino groups, derivatization is often employed to improve volatility for GC analysis or to enhance detectability (e.g., by adding a fluorescent tag) for HPLC/UPLC analysis. researchgate.netnih.gov The process can be performed before the chromatographic separation (pre-column) or after (post-column). actascientific.com

Pre-column Derivatization Techniques

Pre-column derivatization involves reacting the analyte with a derivatizing reagent before it is injected into the chromatographic system. actascientific.comnih.gov This is a very common strategy for the analysis of amines. nih.gov The resulting derivatives often exhibit improved chromatographic behavior and significantly enhanced detector response. researchgate.netnih.gov

For HPLC/UPLC analysis with fluorescence detection, several reagents are available that react with primary and/or secondary amines to form highly fluorescent adducts. This dramatically increases sensitivity, allowing for the detection of trace amounts of the analyte. researchgate.netnih.gov Common reagents include 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), o-Phthalaldehyde (OPA) (for primary amines), 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), and Dansyl Chloride. nih.govlcms.czcreative-proteomics.com The AQC reagent, for instance, reacts rapidly with both primary and secondary amines to yield stable, highly fluorescent derivatives amenable to UPLC-MS analysis. researchgate.netnih.gov

For GC analysis, pre-column derivatization is used to increase the volatility and thermal stability of the analyte. mdpi.com This is typically achieved through acylation or silylation reactions that cap the polar N-H groups. researchgate.net Reagents like trifluoroacetic anhydride or pentafluoropropionic anhydride (PFPA) are used for acylation, while reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used for silylation. nih.gov

Table 4: Common Pre-column Derivatization Reagents for Amines

| Reagent | Abbreviation | Target Analyte/Group | Detection Method | Key Features | Source |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary & Secondary Amines | Fluorescence, MS | Rapid reaction, stable derivatives. | nih.govcreative-proteomics.com |

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | Automated, fast reaction; less stable derivatives. | lcms.czaxionlabs.com |

| 9-fluorenylmethyloxycarbonyl chloride | FMOC-Cl | Primary & Secondary Amines | Fluorescence, UV | Stable derivatives; reagent can interfere. | creative-proteomics.comresearchgate.net |

| Phenylisothiocyanate | PITC | Primary & Secondary Amines | UV | Stable derivatives; used in Edman degradation. | creative-proteomics.comresearchgate.net |

| Trifluoroacetic Anhydride | TFAA | Primary & Secondary Amines | GC-MS, GC-ECD | Increases volatility for GC analysis. | nih.gov |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Primary & Secondary Amines | GC-MS | Forms stable TBDMS derivatives, less moisture sensitive. |

Computational and in Silico Investigations of 4 Amino 6 Ethylaminoquinaldine

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Identification of Key Molecular Descriptors Contributing to Activity

There are no available Quantitative Structure-Activity Relationship (QSAR) studies specifically for 4-Amino-6-ethylaminoquinaldine. Therefore, key molecular descriptors that contribute to its biological activity have not been identified or published.

QSAR studies on the broader class of 4-aminoquinoline (B48711) derivatives have identified various descriptors as being important for activity, such as alkyl chain lengths and total connectivity in certain contexts. nih.gov For instance, in analyses of other quinoline (B57606) derivatives, parameters calculated through semi-empirical methods, including dipole moment, atomic net charge, and frontier molecular orbital energies (EHOMO, ELUMO), have been used to construct QSAR models. researchgate.netasianpubs.org However, these findings are not specific to 4-Amino-6-ethylaminoquinaldine and cannot be directly extrapolated.

In Silico Prediction of Biological Interactions and Target Identification

Specific in silico predictions of biological interactions and target identification for 4-Amino-6-ethylaminoquinaldine have not been reported in scientific literature. While molecular docking and other computational techniques are standard for predicting such interactions, they have not been applied to this particular compound in published research.

Enzyme Binding and Inhibition Potential Prediction

There are no published molecular docking or simulation studies predicting the binding affinity or inhibition potential of 4-Amino-6-ethylaminoquinaldine with any specific enzymes.

For related compounds, such as other 4-aminoquinaldine (B107616) and 4-aminoquinoline derivatives, research has shown potential inhibitory effects against enzymes like dihydrofolate reductase and various protein kinases. nih.govmdpi.comresearchgate.net These studies often use molecular docking to predict binding modes and estimate binding affinity, but the data is specific to the derivatives studied and does not include 4-Amino-6-ethylaminoquinaldine. nih.govmdpi.comnih.govtubitak.gov.tr

Prediction of Molecular Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

No computational studies have been published that predict the molecular interactions between 4-Amino-6-ethylaminoquinaldine and biological macromolecules like proteins or nucleic acids.

Research on the parent compound, 4-aminoquinaldine, indicates it has a low unwinding angle when interacting with DNA, suggesting a mode of binding. oup.com Studies on other 4-aminoquinoline derivatives also explore their interactions with DNA, often involving intercalation. oup.comresearchgate.net However, the specific substitution pattern of 4-Amino-6-ethylaminoquinaldine means these general findings cannot be precisely applied without a dedicated study.

Exploration of Biological Activities and Molecular Mechanisms of 4 Amino 6 Ethylaminoquinaldine

In Vitro Screening and Evaluation of Biological Activities

The versatility of the quinoline (B57606) structure lends itself to a diverse range of biological interactions. ktu.edu The following sections detail the research applications of 4-Amino-6-ethylaminoquinaldine and related quinoline-based compounds in various in vitro models.

Antimicrobial Research Applications (e.g., Antibacterial, Antifungal, Antiviral, Antiprotozoal)

The quinoline core is a well-established pharmacophore in the development of antimicrobial agents. ktu.edu Research into substituted quinolines has revealed significant activity against a variety of microbial pathogens. For instance, certain 6-aminoquinolone derivatives have demonstrated notable antibacterial activity against strains of Staphylococcus aureus, including those with mutations in gyrA and grlA, as well as strains that overexpress the NorA multidrug efflux pump. nih.gov This suggests that modifications to the quinoline structure, such as the inclusion of an amino group at the 6-position, can influence their interaction with bacterial targets and resistance mechanisms. nih.gov

Furthermore, the broader class of quinoline derivatives has been investigated for a range of antimicrobial applications. Studies on various substituted quinolines have shown potential antibacterial, antifungal, antiviral, and antiprotozoal activities. ktu.edu For example, derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid have been synthesized and tested for their antimicrobial potential. researchgate.net Similarly, piperidin-4-one derivatives, another class of heterocyclic compounds, have exhibited bactericidal and fungicidal activities. biomedpharmajournal.org The addition of moieties like thiosemicarbazone to a piperidine (B6355638) ring has been shown to enhance antifungal activity. biomedpharmajournal.org

The antimicrobial action of such compounds is often attributed to their ability to interact with microbial cell structures and processes. mdpi.com For instance, the cationic nature of some molecules allows for electrostatic interactions with negatively charged bacterial cell walls, which can lead to disruption of the cell membrane and ultimately cell death. mdpi.com

Table 1: Antimicrobial Research Applications of Quinaldine (B1664567) Derivatives and Related Compounds This table is for illustrative purposes and may not directly represent data for 4-Amino-6-ethylaminoquinaldine due to a lack of specific studies.

| Compound Class | Organism | Observed Effect | Reference |

| 6-Aminoquinolones | Staphylococcus aureus (including resistant strains) | Significant antimicrobial activity, inhibition of MDR efflux pumps | nih.gov |

| 4-Amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives | Various bacteria | Anti-bacterial activity | researchgate.net |

| Piperidin-4-one derivatives | Various bacteria and fungi | Bactericidal and fungicidal activities | biomedpharmajournal.org |

| 1,2,4-Triazole (B32235) derivatives | Mycobacterium smegmatis, S. aureus, E. coli | Antimycobacterial and broad-spectrum antibacterial activity | encyclopedia.pub |

| Amino-pyrimidine derivatives | Candida albicans, Aspergillus niger | Synergistic antifungal activities | rjptonline.org |

Anticancer Research Applications in Cellular Models

The quinoline scaffold is also a prominent feature in the design of anticancer agents. ktu.edu Research has shown that various substituted amino-2H-pyran-2-one (APO) analogs, which can be considered structurally related to quinolines, exhibit significant in vitro anticancer activity. nih.gov Specifically, analogs with an aromatic amine group at the 4-position have been found to be crucial for their cytotoxic effects. nih.gov

Studies on these APO analogs have revealed that substituents on the pyranone ring and the aromatic amine can significantly impact their potency against tumor cell lines. nih.gov For example, a 4-methylaniline-substituted analog was identified as the most potent in one study, with ED50 values in the low micromolar range. nih.gov This highlights the importance of the amino group and its substitution in mediating anticancer activity. While direct studies on 4-Amino-6-ethylaminoquinaldine are limited, the findings from structurally similar compounds suggest its potential as a scaffold for developing new anticancer agents. ktu.edunih.gov

Table 2: In Vitro Anticancer Activity of Structurally Related Analogs This table is for illustrative purposes and may not directly represent data for 4-Amino-6-ethylaminoquinaldine.

| Compound Analog | Cell Line | Measurement | Value | Reference |

| 4-Methylaniline-substituted APO analog | Various | ED50 | 0.059–0.090 μM | nih.gov |

| 1-Amino-4-hydroxy-9,10-anthraquinone | MDA-MB-231 (breast adenocarcinoma) | Apoptosis Induction | Induces apoptosis | nih.gov |

Anti-inflammatory and Analgesic Research

The potential for quinoline derivatives to exhibit anti-inflammatory and analgesic properties has been an area of active investigation. ktu.eduresearchgate.net While specific data on 4-Amino-6-ethylaminoquinaldine is not available, studies on related heterocyclic compounds provide insights into this potential. For instance, a series of 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. researchgate.net Several of these compounds exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, with some showing effects comparable to the standard drug diclofenac (B195802) sodium. researchgate.net

Similarly, various amino acids and their derivatives have been shown to possess anti-inflammatory and analgesic properties. nih.gov For example, L-isoleucine and DL-isoleucine have demonstrated anti-inflammatory activity in several test models. nih.gov The mechanism for this activity is thought to be related to interference with the synthesis or action of prostaglandins. nih.gov Other studies on 1,2,4-triazole derivatives have also reported significant anti-inflammatory and analgesic effects. d-nb.info These findings suggest that the amino group, a key feature of 4-Amino-6-ethylaminoquinaldine, can play a role in modulating inflammatory pathways.

Antioxidant Research

Oxidative stress is implicated in a wide range of diseases, making the search for effective antioxidants a key area of research. ktu.edu The quinoline core is present in many compounds that exhibit antioxidant activity. ktu.edu While direct antioxidant studies on 4-Amino-6-ethylaminoquinaldine are limited, research on related compounds provides a basis for its potential in this area. ktu.edu For instance, the synthesis of a 4-amino-5-(2-((2-methylquinolin-6-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivative was undertaken to evaluate its antioxidant activity. ktu.edu

The antioxidant capacity of compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netmattioli1885journals.com Amino acids themselves can contribute to antioxidant activity. researchgate.netnih.govsemanticscholar.org For example, cysteine has been shown to have high antioxidant activity in various assays. semanticscholar.org The presence of amino groups in a molecule can therefore contribute to its ability to scavenge free radicals. nih.govsemanticscholar.org

Detailed Mechanistic Studies of Action

Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For 4-Amino-6-ethylaminoquinaldine and related compounds, this involves investigating their interactions with specific molecular targets, such as enzymes. evitachem.com

Enzyme Inhibition Kinetics and Mechanism (e.g., Competitive, Non-competitive, Irreversible)

Enzyme inhibition is a common mechanism of action for many drugs. Inhibitors can be classified based on how they interact with the enzyme and its substrate. The main types of reversible inhibition are competitive, non-competitive, and uncompetitive. pressbooks.publibretexts.org

Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. pressbooks.publibretexts.org

Non-competitive inhibition: The inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's activity. The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. pressbooks.publibretexts.org

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to product. pressbooks.publibretexts.org

Irreversible inhibitors, on the other hand, typically form a covalent bond with the enzyme, permanently inactivating it. pressbooks.pub

The study of enzyme kinetics, often visualized using Michaelis-Menten or Lineweaver-Burk plots, is essential for determining the type of inhibition. khanacademy.orgresearchgate.net These plots can reveal how an inhibitor affects the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km), thereby elucidating the mechanism of inhibition. khanacademy.orgqmul.ac.uk

Investigation of Molecular Target Binding and Specificity

Currently, there is a notable lack of publicly available scientific literature detailing the specific molecular target binding and specificity of 4-Amino-6-ethylaminoquinaldine. While the broader class of aminoquinolines has been investigated for various biological activities, including antimalarial properties, specific data for this particular compound is not available. nih.gov General studies on similar amino-substituted heterocyclic compounds often involve investigations into their interactions with biological macromolecules. nih.gov For instance, research on other quinoline derivatives has explored their binding to enzymes and receptors, but this cannot be directly extrapolated to 4-Amino-6-ethylaminoquinaldine without dedicated experimental evidence.

Modulation of Signal Transduction Pathways in Cellular Systems

Detailed information regarding the modulation of specific signal transduction pathways by 4-Amino-6-ethylaminoquinaldine is not present in the current body of scientific research. Understanding how a compound influences cellular signaling is crucial for elucidating its mechanism of action. Typically, this would involve assays to measure the activity of key proteins in various signaling cascades, such as phosphorylation events or changes in the concentration of secondary messengers. Without such studies on 4-Amino-6-ethylaminoquinaldine, its effects on cellular signaling remain unknown.

Cell Biology Studies (e.g., Cellular Uptake, Subcellular Localization)

There are no specific cell biology studies available in the public domain that describe the cellular uptake, subcellular localization, or other cellular effects of 4-Amino-6-ethylaminoquinaldine. Research in this area would typically involve techniques such as fluorescence microscopy with labeled compounds or cell fractionation followed by analytical quantification to determine where the compound accumulates within a cell and the mechanisms by which it crosses the cell membrane. The absence of this data means that the cellular disposition and fate of 4-Amino-6-ethylaminoquinaldine have not been characterized.

Data Tables

4 Amino 6 Ethylaminoquinaldine As a Research Tool and Chemical Probe

Development as Fluorescent Probes and Imaging Agents

The development of fluorescent probes is a cornerstone of modern biological imaging. These probes are designed to detect specific ions, molecules, or changes in the cellular microenvironment by emitting light upon excitation. The core principle involves linking a fluorophore—a molecule that can fluoresce—to a receptor unit that selectively interacts with the target of interest.

The design of such probes often relies on mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Fluorescence Resonance Energy Transfer (FRET). bohrium.commdpi.com In a typical PET-based sensor, the fluorescence of the fluorophore is initially "quenched" or turned off. mdpi.com When the probe binds to its target analyte, the PET process is disrupted, leading to a significant increase in fluorescence intensity, often described as a "turn-on" response. thno.org Many probes are designed to be ratiometric, meaning the detection signal is based on the ratio of two different emission intensities, which provides a built-in correction for environmental and instrumental variables. thno.org

The process of developing a novel fluorescent probe involves:

Fluorophore Selection: Choosing a suitable fluorescent scaffold. Common scaffolds include coumarins, fluoresceins, and BODIPY dyes, known for their favorable spectral properties. bohrium.comthno.org

Receptor Design: Synthesizing a recognition site (receptor) that can selectively bind to the target molecule or ion.

Linkage: Covalently linking the fluorophore and receptor to create the final probe.

Optimization: Modifying the structure to improve properties like selectivity, sensitivity, cell permeability, and photostability. For instance, DAF-FM, a probe for nitric oxide, was developed as an improvement over its predecessor (DAF-2) because its fluorescence is less dependent on pH and it is more photostable. caymanchem.com

Table 1: Common Mechanisms in Fluorescent Probe Design

| Mechanism | Description | Example Application |

|---|---|---|

| Photoinduced Electron Transfer (PET) | An electron transfer from a donor to an excited fluorophore quenches fluorescence. Binding of an analyte to the donor alters its redox potential, inhibiting PET and restoring fluorescence. mdpi.com | Detection of ions and small molecules. mdpi.com |

| Intramolecular Charge Transfer (ICT) | Upon light excitation, a charge transfer occurs from an electron-donating part to an electron-accepting part of the fluorophore, leading to a large Stokes shift that can be sensitive to the local environment's polarity. mdpi.com | Probing microenvironments within cells. mdpi.com |

| Fluorescence Resonance Energy Transfer (FRET) | Energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of transfer is highly dependent on the distance between the two, making it a "spectroscopic ruler". bohrium.com | Studying protein-protein interactions. bohrium.com |

Applications in Biochemical Assays and High-Throughput Screening

Biochemical assays are fundamental to life science research, allowing for the measurement of protein concentration, enzyme activity, or binding interactions. thermofisher.com When these assays are automated and miniaturized to test thousands of compounds simultaneously, the process is known as high-throughput screening (HTS). sigmaaldrich.com HTS is a critical engine for drug discovery, enabling the rapid identification of "hit" compounds that modulate the activity of a biological target. sigmaaldrich.comdianabiotech.com

A chemical probe derived from a compound like 4-Amino-6-ethylaminoquinaldine could be used in HTS campaigns in several ways. For example, in a competitive binding assay, the fluorescent probe would bind to a target protein, generating a signal. When compounds from a library are introduced, any compound that displaces the probe and binds to the target will cause a decrease in the fluorescence signal, identifying it as a potential inhibitor or ligand. dianabiotech.com

Fluorescence-based thermal shift assays are a specific type of HTS used to identify ligands that bind to a protein. nih.gov This method measures the thermal stability of a protein, which typically increases when a ligand is bound. By screening a library of compounds, researchers can identify those that cause a significant shift in the protein's melting temperature. nih.gov HTS platforms have been successfully used to screen for inhibitors of various targets, including enzymes like aminoacyl-tRNA synthetases, which are crucial for protein synthesis. nih.gov

Table 2: Examples of High-Throughput Screening Applications

| HTS Application | Description | Relevance |

|---|---|---|

| Enzyme Inhibition Screening | Large libraries of small molecules are tested to find inhibitors of a specific enzyme's activity. dianabiotech.com | Core of early-stage drug discovery for many diseases, including cancer and infections. nih.gov |

| Ligand Binding Assays | Screens to identify molecules that bind to a specific receptor or protein. nih.gov | Identifies compounds that can modulate the function of receptors or other proteins. nih.gov |

| Anthelmintic Drug Discovery | Screening compounds for activity against parasitic worms, often using model organisms like C. elegans. mdpi.com | Addresses the need for new drugs to combat parasitic diseases. mdpi.com |

| Protein-Protein Interaction Screening | Identifies molecules that can disrupt or stabilize the interaction between two proteins. dianabiotech.com | Targets complex cellular pathways that are often difficult to address with traditional enzyme inhibitors. dianabiotech.com |

Utility in Investigating Cellular Processes and Pathways

The ultimate goal of developing chemical probes is to use them to study biology in its most relevant context: the living cell. Cell-permeable probes allow researchers to visualize the distribution of target molecules, track their movement, and understand their role in complex cellular pathways. eubopen.orgrsc.org

A fluorescent probe based on 4-Amino-6-ethylaminoquinaldine could potentially be engineered to investigate a variety of cellular processes. For example, by attaching a specific targeting moiety, a probe can be directed to a particular organelle, such as the mitochondria. thno.org This would allow for the study of processes specific to that cellular compartment.

Furthermore, probes can be designed to report on specific cellular events. The development of probes for N-formyl peptide receptors (FPRs), for instance, allows researchers to visualize these receptors on immune cells like neutrophils and study their role in inflammatory signaling. rsc.org Similarly, probes that detect reactive oxygen or nitrogen species, such as nitric oxide, are invaluable for investigating oxidative stress and its role in cellular damage and disease. caymanchem.com By providing a real-time readout of molecular activity within living cells, such chemical probes serve as indispensable tools for dissecting the intricate pathways that govern cellular function in both health and disease.

Future Research Directions and Unexplored Avenues for 4 Amino 6 Ethylaminoquinaldine

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) and its derivatives has a long history, with numerous methods developed over the years. nih.gov However, many traditional synthetic routes for quinolines and quinaldines involve harsh reaction conditions, the use of strong acids or bases, metal catalysts, and high temperatures. nih.govnih.govresearchgate.net These methods can be costly, time-consuming, and generate hazardous waste, making them less than ideal from an environmental and economic perspective. ias.ac.inacs.org

Future research will undoubtedly focus on the development of more efficient and sustainable "green" synthetic methodologies. ias.ac.inrsc.org This includes the exploration of:

Catalyst-Free Reactions: Developing synthetic pathways that avoid the need for strong acids or metal catalysts is a key goal. nih.govnih.gov For instance, the introduction of specific functional groups, such as a trifluoromethyl group, has been shown to facilitate catalyst-free synthesis of some aminoquinolines. nih.govnih.gov

Microwave-Assisted Synthesis: Microwave irradiation offers a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and the elimination of solvents. ias.ac.in This solvent-free approach aligns well with the principles of green chemistry. ias.ac.in

One-Pot Syntheses: Designing multi-component reactions (MCRs) where multiple steps are carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. ias.ac.inrsc.orgtandfonline.com

Novel Catalysts: The use of inexpensive, non-toxic, and environmentally benign catalysts, such as iron(III) chloride hexahydrate (FeCl3·6H2O), presents a promising green alternative to traditional catalysts. tandfonline.com Nanocatalysts are also emerging as a highly efficient option for quinoline synthesis. acs.org

These green chemistry approaches aim to make the production of 4-Amino-6-ethylaminoquinaldine and its derivatives more economical and environmentally friendly. ias.ac.inrsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

For 4-Amino-6-ethylaminoquinaldine, future research will leverage AI and ML in several key areas:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms like multiple linear regression and deep learning, can be developed to predict the activity of novel 4-Amino-6-ethylaminoquinaldine analogs. researchgate.netresearchgate.net These models can help prioritize which compounds to synthesize and test, saving time and resources. nih.gov

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can design entirely new molecules with specific desired properties. nih.govmednexus.org For example, a model could be trained to generate novel quinoline-scaffold molecules with high predicted activity against a particular biological target. nih.gov

Target Prediction: AI can be used to predict the potential biological targets of a given compound by comparing its structural features to databases of known drug-target interactions. ucj.org.ua This can help to identify new therapeutic applications for 4-Amino-6-ethylaminoquinaldine and its derivatives.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its development as a drug. ucj.org.ua Machine learning models can be trained to predict these properties, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process. ucj.org.ua

The application of AI and ML promises to make the discovery and optimization of 4-Amino-6-ethylaminoquinaldine-based compounds more efficient and data-driven. mednexus.org

Exploration of Novel Biological Targets and Undiscovered Mechanisms

While 4-aminoquinolines are well-known for their antimalarial activity, the full spectrum of their biological targets and mechanisms of action remains an active area of investigation. frontiersin.orgwikipedia.orgnih.gov Future research will focus on identifying novel biological targets for 4-Amino-6-ethylaminoquinaldine and elucidating its undiscovered mechanisms of action.

Key research avenues include:

Target Identification Techniques: Advanced techniques are crucial for identifying the specific proteins or other macromolecules that a compound interacts with to exert its biological effect. thno.org Methods like photo-cross-linking with diazirine probes followed by click chemistry can be employed to covalently label and subsequently identify the binding partners of 4-Amino-6-ethylaminoquinaldine within a complex biological system. nih.gov

Expanding Therapeutic Applications: The quinoline scaffold is present in a wide range of bioactive molecules with applications beyond malaria, including anticancer, antibacterial, antiviral, and anti-inflammatory agents. frontiersin.orgwikipedia.org Research is ongoing to explore the potential of 4-aminoquinoline (B48711) derivatives, including 4-Amino-6-ethylaminoquinaldine, in these and other therapeutic areas like leishmaniasis and as agonists or antagonists of Toll-like receptors (TLRs). frontiersin.orgfrontiersin.org

Understanding Mechanisms of Action: For many quinoline derivatives, the precise molecular mechanisms underlying their therapeutic effects are not fully understood. asm.orgukri.orgresearchgate.net For instance, while it is known that 4-aminoquinolines accumulate in the digestive vacuole of the malaria parasite, the exact details of how this leads to parasite death are still being debated. nih.gov Further research is needed to unravel these complex mechanisms, which could lead to the design of more effective and targeted therapies.

The discovery of new biological targets and a deeper understanding of the mechanisms of action will be critical for unlocking the full therapeutic potential of 4-Amino-6-ethylaminoquinaldine.

Advanced Biophysical Characterization of Molecular Interactions

A detailed understanding of how 4-Amino-6-ethylaminoquinaldine interacts with its biological targets at the molecular level is essential for rational drug design. Advanced biophysical techniques provide the tools to probe these interactions with high resolution.

Future research in this area will likely involve:

Molecular Docking and Modeling: Computational methods like molecular docking are used to predict the binding orientation and affinity of a small molecule to its protein target. ukm.edu.my These studies can provide valuable insights into the key interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the drug-target complex. ukm.edu.mymdpi.com Molecular modeling can also be used to understand how structural modifications to the 4-Amino-6-ethylaminoquinaldine scaffold might affect its binding affinity and selectivity. acs.org

High-Resolution Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide atomic-level three-dimensional structures of the compound bound to its target. This information is invaluable for understanding the precise binding mode and for guiding the design of more potent and selective inhibitors.

Biomembrane Interaction Studies: Many drugs, including quinolines, must cross multiple cellular membranes to reach their targets. whiterose.ac.uk Techniques such as electrochemically monitored supported lipid monolayers and immobilized artificial membrane (IAM) chromatography can be used to study the interaction of 4-Amino-6-ethylaminoquinaldine with model cell membranes. whiterose.ac.uk These studies can provide insights into the compound's permeability and its potential to accumulate within specific cellular compartments. whiterose.ac.uk

By combining these advanced biophysical techniques, researchers can build a comprehensive picture of the molecular interactions that govern the biological activity of 4-Amino-6-ethylaminoquinaldine, paving the way for the design of improved therapeutic agents.

Applications in Advanced Materials Science and Chemical Biology

The unique chemical and photophysical properties of the quinoline scaffold extend its potential applications beyond medicine into the realms of materials science and chemical biology. nih.govacs.org

Future research is poised to explore the use of 4-Amino-6-ethylaminoquinaldine and its derivatives in:

Fluorescent Probes and Bioimaging: Quinolines containing both electron-donating and electron-withdrawing groups can exhibit strong intramolecular charge-transfer (ICT) fluorescence. nih.govnih.gov This property makes them attractive candidates for the development of fluorescent probes for bioimaging. nih.govacs.org For example, specific 7-aminoquinoline (B1265446) derivatives have been successfully used to selectively label and image the Golgi apparatus in living cells. nih.govnih.govacs.org Future work could focus on developing 4-Amino-6-ethylaminoquinaldine-based probes that target other specific organelles or biomolecules.

Functional Materials: The quinoline moiety can be incorporated into polymers and other materials to impart specific functionalities. For instance, quinoline-based polybenzoxazines have been developed as coatings for cotton fabrics to create hydrophobic surfaces for oil-water separation and for mild steel to provide corrosion resistance. tandfonline.com The inherent antibacterial properties of some quinoline derivatives also make them suitable for applications in marine coatings. tandfonline.com

Chemical Biology Tools: As a versatile chemical scaffold, 4-Amino-6-ethylaminoquinaldine can be modified to create a variety of chemical biology tools. These could include affinity probes for target identification, activity-based probes for enzyme profiling, or photosensitizers for photodynamic therapy. The ability to easily decorate the quinoline core makes it an attractive platform for developing such tools. rsc.org

The exploration of these non-medical applications represents a significant and exciting frontier for research on 4-Amino-6-ethylaminoquinaldine, potentially leading to the development of novel advanced materials and powerful chemical biology reagents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.